2-n-Pentoxythiophenol
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Overview
Description
2-n-Pentoxythiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to a thiophene ring. The compound this compound is specifically substituted with a pentoxy group (-O-C5H11) at the second position of the thiophene ring. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Pentoxythiophenol typically involves the introduction of the pentoxy group to the thiophene ring. One common method is the nucleophilic substitution reaction where a thiophenol derivative reacts with a pentyl halide under basic conditions. The reaction can be represented as follows:
C4H3S−SH+C5H11X→C4H3S−S−C5H11+HX
where (X) is a halogen (e.g., chlorine, bromine).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions (e.g., temperature, pressure) can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-n-Pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The pentoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols.
Scientific Research Applications
2-n-Pentoxythiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-n-Pentoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects. The pentoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Thiophenol: Lacks the pentoxy group, making it less hydrophobic.
2-n-Butoxythiophenol: Similar structure but with a butoxy group instead of a pentoxy group.
2-n-Hexoxythiophenol: Similar structure but with a hexoxy group instead of a pentoxy group.
Uniqueness: 2-n-Pentoxythiophenol is unique due to the presence of the pentoxy group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to other thiophenols. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-pentoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-6-9-12-10-7-4-5-8-11(10)13/h4-5,7-8,13H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEPHEBEJKGATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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